[6-[[10-Formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate [6-[[10-Formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 117751-59-4
VCID: VC0219496
InChI: InChI=1S/C42H55IN4O11/c1-24-38(58-35(50)7-6-34(49)45-17-12-25-4-5-32(46-47-44)31(43)18-25)33(54-3)20-37(56-24)57-27-8-14-40(23-48)29-9-13-39(2)28(26-19-36(51)55-22-26)11-16-42(39,53)30(29)10-15-41(40,52)21-27/h4-5,18-19,23-24,27-30,33,37-38,52-53H,6-17,20-22H2,1-3H3,(H,45,49)
SMILES: CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC(=O)CCC(=O)NCCC7=CC(=C(C=C7)N=[N+]=[N-])I
Molecular Formula: C42H55IN4O11
Molecular Weight: 918.8 g/mol

[6-[[10-Formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate

CAS No.: 117751-59-4

Main Products

VCID: VC0219496

Molecular Formula: C42H55IN4O11

Molecular Weight: 918.8 g/mol

[6-[[10-Formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate - 117751-59-4

CAS No. 117751-59-4
Product Name [6-[[10-Formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate
Molecular Formula C42H55IN4O11
Molecular Weight 918.8 g/mol
IUPAC Name [6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate
Standard InChI InChI=1S/C42H55IN4O11/c1-24-38(58-35(50)7-6-34(49)45-17-12-25-4-5-32(46-47-44)31(43)18-25)33(54-3)20-37(56-24)57-27-8-14-40(23-48)29-9-13-39(2)28(26-19-36(51)55-22-26)11-16-42(39,53)30(29)10-15-41(40,52)21-27/h4-5,18-19,23-24,27-30,33,37-38,52-53H,6-17,20-22H2,1-3H3,(H,45,49)
Standard InChIKey ROXBGBWUWZTYLZ-UHFFFAOYSA-N
SMILES CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC(=O)CCC(=O)NCCC7=CC(=C(C=C7)N=[N+]=[N-])I
Canonical SMILES CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC(=O)CCC(=O)NCCC7=CC(=C(C=C7)N=[N+]=[N-])I
Synonyms AISC
azido-iodophenethylamido-succinyl-cymarine
azidoiodophenethylamidosuccinylcymarin
PubChem Compound 3082878
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator